molecular formula C8H12N2O3 B13578921 tert-Butyl 5-aminoisoxazole-3-carboxylate

tert-Butyl 5-aminoisoxazole-3-carboxylate

Katalognummer: B13578921
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: AYCAVDPJEYNCAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5-aminoisoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties depending on the substituents introduced .

Wirkmechanismus

The mechanism of action of tert-Butyl 5-aminoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to therapeutic effects in the treatment of diseases like acute myeloid leukemia . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological outcome.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5-aminoisoxazole-3-carboxylate can be compared with other similar compounds in the isoxazole family, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H12N2O3

Molekulargewicht

184.19 g/mol

IUPAC-Name

tert-butyl 5-amino-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,9H2,1-3H3

InChI-Schlüssel

AYCAVDPJEYNCAU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.